molecular formula C8H6ClFO2 B1429368 6-Chloro-3-fluoro-2-methylbenzoic acid CAS No. 1376760-14-3

6-Chloro-3-fluoro-2-methylbenzoic acid

Cat. No. B1429368
CAS RN: 1376760-14-3
M. Wt: 188.58 g/mol
InChI Key: VGWHHHAMDCAJNQ-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 . It is a solid powder at room temperature . The compound is also known by its synonyms, 3-Carboxy-4-chloro-2-fluorotoluene and 6-Chloro-2-fluoro-m-toluic acid .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-fluoro-2-methylbenzoic acid is 1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-3-fluoro-2-methylbenzoic acid has a boiling point of 135-136°C and a melting point greater than 110°C .

Scientific Research Applications

Chemical Synthesis

6-Chloro-3-fluoro-2-methylbenzoic acid is used as a building block in chemical synthesis . It can be used to synthesize a variety of complex molecules, contributing to the development of new drugs and materials.

Liquid Crystal Supramolecular Systems

This compound has been used in the synthesis of novel hydrogen-bonded liquid crystals (HBLCs) . These HBLCs exhibit smectic A mesophases, with one of the compounds exhibiting liquid crystal properties below 298 K . The ethoxy-substituted HBLCs exhibit a wide range of thermal stability .

Material Science

In the field of material science, this compound can be used to design new liquid crystals to meet specific chemical functions . These materials provide a significant breakthrough in designing innovative liquid crystal materials .

Chromatography

6-Chloro-3-fluoro-2-methylbenzoic acid can be used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a standard or a target compound in gas chromatography-mass spectrometry (GC-MS) analyses .

Analytical Research

This compound can be used in analytical research, particularly in the detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol . It can be used as a reference compound in these analyses .

Development of ‘Smart’ Materials

Hydrogen-bonded liquid crystals (HBLCs), synthesized using this compound, have been found to possess stimuli-responsive, self-healing, and recyclable qualities . This makes them valuable in the development of ‘smart’ materials .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P271 (use only outdoors or in a well-ventilated area) .

properties

IUPAC Name

6-chloro-3-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHHHAMDCAJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281844
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoro-2-methylbenzoic acid

CAS RN

1376760-14-3
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376760-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-chloro-3-fluoro-2-methylbenzoate 65 (14 g, 69 mmol, 1 eq) and NaOH (13.8 g, 345 mmol, 5 eq) were dissolved in a mixture of 1,4-dioxane (10 mL) and H2O (130 mL), and the resulting mixture was stirred at reflux overnight. The reaction mixture was cooled to RT and neutralized with conc. HCl to adjust the pH value to 1. The mixture was extracted with DCM (3×60 mL). The combined organic layers were washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford the product 6-chloro-3-fluoro-2-methylbenzoic acid 66. The product was used directly in the next step.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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